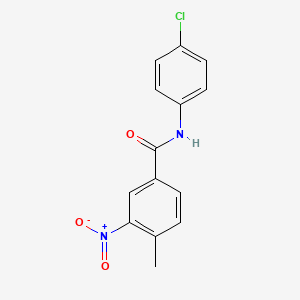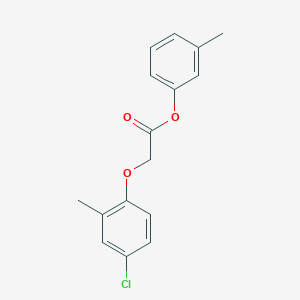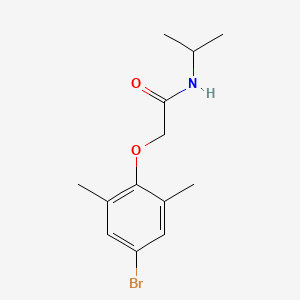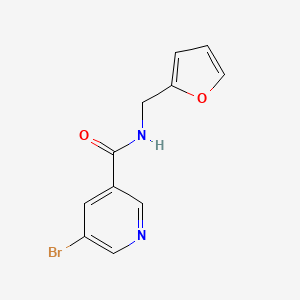![molecular formula C14H10ClN3O5 B5586014 5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide](/img/structure/B5586014.png)
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide is an organic compound with significant potential in various scientific fields This compound is characterized by its complex structure, which includes a chlorinated benzamide core and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzamide with 5-hydroxy-2-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit protein kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
- 5-chloro-2-hydroxy-N-phenylbenzamide
- 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide
Uniqueness
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O5/c15-9-1-4-13(20)11(6-9)14(21)17-16-7-8-5-10(19)2-3-12(8)18(22)23/h1-7,19-20H,(H,17,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXRXRMPYXHRI-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)
![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B5585965.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)

![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)

![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

